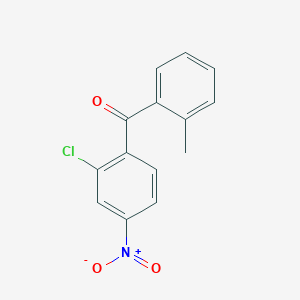![molecular formula C8H6O3S B13874799 Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
Methyl thieno[2,3-b]furan-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thieno[2,3-b]furan-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-b]furan-5-carboxylate typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions include the use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach mentioned above is scalable and can be optimized for industrial applications. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production processes .
Análisis De Reacciones Químicas
Types of Reactions: Methyl thieno[2,3-b]furan-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Methyl thieno[2,3-b]furan-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of methyl thieno[2,3-b]furan-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Methyl 2-furoate: Another furan derivative with similar structural features.
Thieno[3,2-b]furan compounds: Compounds with a similar fused ring system but different substitution patterns.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with methyl thieno[2,3-b]furan-5-carboxylate .
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H6O3S |
|---|---|
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
methyl thieno[2,3-b]furan-5-carboxylate |
InChI |
InChI=1S/C8H6O3S/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3 |
Clave InChI |
HWDZDNGGLNJULP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
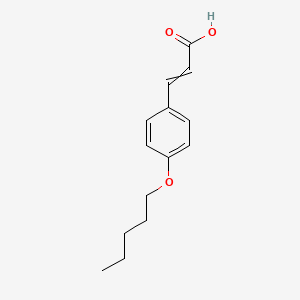

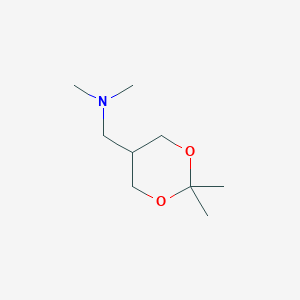
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
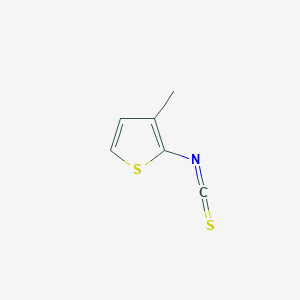
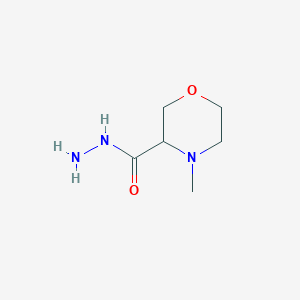
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
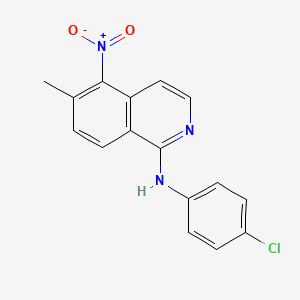
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
